3-chloro-N-cyclohexyl-4-hydroxybenzamide
Description
3-Chloro-N-cyclohexyl-4-hydroxybenzamide is a benzamide derivative characterized by a chloro substituent at the 3-position, a hydroxyl group at the 4-position, and an N-cyclohexylamide moiety. The compound’s hydroxyl group distinguishes it from many analogs, influencing hydrogen-bonding interactions and solubility .
Properties
Molecular Formula |
C13H16ClNO2 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
3-chloro-N-cyclohexyl-4-hydroxybenzamide |
InChI |
InChI=1S/C13H16ClNO2/c14-11-8-9(6-7-12(11)16)13(17)15-10-4-2-1-3-5-10/h6-8,10,16H,1-5H2,(H,15,17) |
InChI Key |
HOGCGGJZAPIVJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The table below highlights key structural differences and similarities between 3-chloro-N-cyclohexyl-4-hydroxybenzamide and related compounds:
Key Observations:
- Hydrogen Bonding : The 4-hydroxy group in the target compound enhances hydrogen-bonding capacity compared to analogs lacking this group (e.g., 3-chloro-N-cyclohexylbenzamide). This may improve crystallinity or solubility in polar solvents .
- Substituent Position: Chloro at the 3-position (vs. 4-position in 4-chloro-N-cyclohexylbenzamide) alters molecular packing.
- Synthetic Routes : Many analogs (e.g., 3-chloro-N-cyclohexylbenzamide) are synthesized via condensation of acyl chlorides with cyclohexylamine, often yielding byproducts requiring chromatographic purification .
Crystallographic and Conformational Differences
- 3-Chloro-N-cyclohexylbenzamide: Forms C(4) chains via N–H⋯O hydrogen bonds along the [100] axis. The amide group adopts a trans conformation, with torsion angles indicating non-planarity .
- 4-Chloro-N-(3-chlorophenyl)benzamide : Exhibits a planar benzamide ring with intermolecular N–H⋯O and C–H⋯Cl interactions. The dihedral angle between aromatic rings is 33.9° .
Physicochemical and Functional Implications
- Solubility : The 4-hydroxy group in the target compound likely increases aqueous solubility compared to methoxy or chloro-substituted analogs (e.g., N-cyclohexyl-3-hydroxy-4-methoxybenzamide) .
- Stability : Analogs with electron-withdrawing groups (e.g., 3-F, 4-Cl) may exhibit enhanced stability against hydrolysis compared to hydroxylated derivatives .
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